Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-
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Overview
Description
Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of enzymes like carbonic anhydrase. The unique structure of this compound, which includes a methoxymethyl group and a piperazinyl moiety, contributes to its distinctive chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzenesulfonamide derivatives typically involves the reaction of a sulfonyl chloride with an amine. For this specific compound, the synthetic route may include the following steps:
Preparation of the sulfonyl chloride: This involves the chlorination of benzenesulfonic acid.
Reaction with the amine: The sulfonyl chloride is then reacted with N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)-amine under basic conditions to form the desired benzenesulfonamide derivative.
Industrial Production Methods
Industrial production of benzenesulfonamide derivatives often employs similar synthetic routes but on a larger scale. The process involves:
Bulk preparation of intermediates: Large-scale chlorination and amination reactions.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation.
Major Products
Oxidation: Sulfonic acids.
Reduction: Amines.
Substitution: Various substituted benzenesulfonamides depending on the electrophile used.
Scientific Research Applications
Benzenesulfonamide derivatives have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of more complex molecules.
Biology: Studied for their enzyme inhibition properties, particularly against carbonic anhydrase.
Medicine: Investigated for their potential as anticancer and antimicrobial agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- involves the inhibition of enzymes such as carbonic anhydrase. This enzyme plays a crucial role in regulating pH and ion balance in tissues. By inhibiting carbonic anhydrase, this compound can disrupt cellular processes, leading to effects such as reduced cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonamide, N-ethyl-4-methyl-: Another benzenesulfonamide derivative with similar enzyme inhibition properties.
4-methoxy-N-[3-(methoxymethyl)phenyl]benzenesulfonamide: A structurally related compound with potential biological activities.
Uniqueness
The presence of the methoxymethyl group and the piperazinyl moiety in benzenesulfonamide, N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methyl-1-piperazinyl)- provides unique steric and electronic properties that can enhance its binding affinity and selectivity towards specific molecular targets, making it a valuable compound in medicinal chemistry.
Properties
Molecular Formula |
C20H27N3O3S |
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Molecular Weight |
389.5 g/mol |
IUPAC Name |
N-[3-(methoxymethyl)phenyl]-4-methyl-3-(4-methylpiperazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H27N3O3S/c1-16-7-8-19(14-20(16)23-11-9-22(2)10-12-23)27(24,25)21-18-6-4-5-17(13-18)15-26-3/h4-8,13-14,21H,9-12,15H2,1-3H3 |
InChI Key |
XRZQXBVARCUOPV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC(=C2)COC)N3CCN(CC3)C |
Origin of Product |
United States |
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